3-(butan-2-yl)-1-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
The exact mass of the compound 3-(butan-2-yl)-1-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is 420.17975526 g/mol and the complexity rating of the compound is 639. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(butan-2-yl)-1-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(butan-2-yl)-1-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
3-butan-2-yl-1-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-4-15(3)27-22(28)18-8-6-7-9-19(18)26(23(27)29)14-20-24-21(25-31-20)16-10-12-17(13-11-16)30-5-2/h6-13,15H,4-5,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXBPEZYKFBNHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 3-(butan-2-yl)-1-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex heterocyclic molecule that incorporates both a quinazoline and an oxadiazole moiety. This structure suggests potential for diverse biological activities, particularly in pharmacology and medicinal chemistry.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. In studies involving various synthesized compounds with oxadiazole structures, it was found that they demonstrated considerable activity against both gram-positive and gram-negative bacteria. For instance, compounds like 3-(1,3,4-oxadiazol-2-yl)-quinazolin-4(3H)-ones showed effective inhibition against Staphylococcus aureus and Escherichia coli .
| Compound Type | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| Oxadiazole derivatives | High | Moderate |
| Quinazoline derivatives | Moderate | Low |
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory properties. Studies on similar oxadiazole-containing compounds have shown effectiveness in reducing inflammation in animal models. For example, the carrageenan-induced rat paw edema test demonstrated significant reduction in swelling when treated with oxadiazole derivatives .
Anticancer Activity
Preliminary investigations into the anticancer potential of related compounds have yielded promising results. The National Cancer Institute's NCI-60 cell line screening showed that certain oxadiazole derivatives exhibited cytotoxic effects against various cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer) .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, a series of 1,3,4-oxadiazole derivatives were synthesized and tested for their antimicrobial efficacy. Among these compounds, one derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 12.5 µg/mL against E. coli, indicating strong antibacterial activity .
Case Study 2: Anti-inflammatory Effects
A recent study assessed the anti-inflammatory effects of various oxadiazole derivatives using the carrageenan-induced paw edema model. The compound exhibited a dose-dependent reduction in edema with a maximum effect observed at a dosage of 50 mg/kg .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
